2-Amino-1-(4-methylthiazol-2-YL)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-3-10-6(8-4)5(9)2-7/h3,5,9H,2,7H2,1H3 |
InChI Key |
FEWMXCQUFLMQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 4 Methylthiazol 2 Yl Ethanol and Analogues
Retrosynthetic Analysis and Key Disconnections for the Thiazole-Ethanolamine Scaffold
A retrosynthetic analysis of the 2-amino-1-(4-methylthiazol-2-YL)ethanol scaffold suggests several key disconnections. The primary disconnection is at the carbon-nitrogen bond of the ethanolamine (B43304) side chain, leading to a 2-functionalized-4-methylthiazole and an aminoethanol precursor. This approach simplifies the target molecule into more readily available or synthetically accessible building blocks.
Another strategic disconnection can be made at the carbon-carbon bond between the thiazole (B1198619) ring and the ethanolamine moiety. This leads to a 2-lithiated or 2-Grignard-4-methylthiazole reagent and a suitable two-carbon electrophile, such as an epoxide or a protected α-amino aldehyde.
The most common and historically significant approach, however, involves the disconnection of the thiazole ring itself, which points towards the Hantzsch thiazole synthesis. This powerful method constructs the thiazole ring from an α-haloketone and a thioamide or thiourea (B124793) derivative. In the context of this compound, this retrosynthetic pathway leads to three key precursors: a three-carbon α-haloketone (e.g., 1-bromo- or 1-chloropropan-2-one), a source of the amino group (thiourea), and a two-carbon unit that will form the ethanolamine side chain.
Key Disconnections:
C(thiazole)-N(amino) bond: This leads to a pre-formed thiazole and an ethanolamine unit.
C(thiazole)-C(ethanolamine) bond: This suggests an organometallic thiazole intermediate and a C2 electrophile.
Thiazole ring disconnection (Hantzsch synthesis): This breaks the molecule down into fundamental building blocks: an α-haloketone, thiourea, and a precursor for the ethanolamine side chain.
Direct Synthetic Routes to the this compound Core
Several direct synthetic routes have been developed for the construction of the 2-aminothiazole (B372263) core, which can be adapted for the synthesis of this compound.
Approaches Utilizing Condensation Reactions of Thiazole Precursors
The Hantzsch thiazole synthesis stands as a cornerstone for the formation of the 2-aminothiazole ring system. mdpi.comsynarchive.com This method involves the condensation reaction between an α-haloketone and a thiourea. For the synthesis of the 4-methylthiazole (B1212942) core, chloroacetone (B47974) or bromoacetone (B165879) are common starting materials.
A general reaction scheme is as follows:
To introduce the ethanolamine side chain at the 2-position, a functionalized thiourea or a subsequent modification of the 2-amino group is necessary. For instance, a thiourea derivative bearing a protected ethanolamine moiety could be employed. Alternatively, the initially formed 2-amino-4-methylthiazole (B167648) can be reacted with a suitable electrophile, such as 2-bromoethanol, to introduce the ethanolamine side chain.
Strategies Involving Amine and Alcohol Precursors with Thiazole Derivatives
This strategy focuses on building the ethanolamine side chain onto a pre-existing 4-methylthiazole ring. A key intermediate for this approach is 2-bromo-4-methylthiazole (B1268296). This can be synthesized from 2-amino-4-methylthiazole via a Sandmeyer-type reaction.
Once 2-bromo-4-methylthiazole is obtained, it can be reacted with ethanolamine in the presence of a suitable base and catalyst to yield the target compound.
Another approach involves the use of 2-chloro-N-(4-methylthiazol-2-yl)acetamide as a precursor. This intermediate can be synthesized by reacting 2-amino-4-methylthiazole with chloroacetyl chloride. Subsequent reduction of the amide and chloro groups would lead to the desired this compound.
One-Pot Synthesis Approaches for Related Thiazole Structures
One such approach involves the in-situ formation of the α-haloketone followed by the Hantzsch condensation. For example, a methyl ketone can be halogenated and then reacted with thiourea in the same reaction vessel without the need for isolation of the intermediate α-haloketone. Catalysts such as silica-supported tungstosilicic acid have been shown to be effective in promoting these one-pot reactions. mdpi.com
Stereoselective Synthesis of this compound Enantiomers
The ethanolamine side chain of this compound contains a stereocenter, making the synthesis of enantiomerically pure forms of the compound a significant challenge. Stereoselective methods are crucial for obtaining single enantiomers, which often exhibit different biological activities.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. researchgate.net In the synthesis of chiral 1,2-amino alcohols, chiral auxiliaries derived from amino acids, such as Evans oxazolidinones, have been widely employed. santiago-lab.comwikipedia.org
A potential strategy for the stereoselective synthesis of this compound would involve the following steps:
Attachment of a chiral auxiliary: A chiral auxiliary, such as an Evans oxazolidinone, is attached to a carboxylic acid precursor of the thiazole moiety.
Diastereoselective transformation: A key bond-forming reaction, such as an aldol (B89426) condensation or an alkylation, is performed to introduce the ethanolamine precursor with high diastereoselectivity. The steric bulk of the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule.
Removal of the chiral auxiliary: The chiral auxiliary is cleaved to yield the enantiomerically enriched target molecule.
An alternative approach involves the asymmetric reduction of an α-azido ketone precursor. The α-azido ketone, 2-azido-1-(4-methylthiazol-2-yl)ethanone, can be synthesized from the corresponding α-bromo ketone. Stereoselective reduction of the ketone and subsequent reduction of the azide (B81097) would yield the desired enantiomer of this compound. This reduction can be achieved using chiral reducing agents or catalysts. mdpi.com
Asymmetric Catalysis in C-C and C-N Bond Formation
The creation of the chiral center in this compound relies on the stereocontrolled formation of either the C-C or C-N bond adjacent to the hydroxyl group. Asymmetric catalysis offers a powerful tool for achieving this with high enantioselectivity. Organocatalysis, in particular, has emerged as a valuable strategy, often utilizing small, chiral organic molecules to mimic the function of large enzymes.
Amino acids, such as L-proline, have been identified as effective catalysts for direct asymmetric aldol reactions, which are fundamental C-C bond-forming transformations. nih.gov In a potential synthesis of the target molecule, a proline-catalyzed reaction could occur between 4-methylthiazole-2-carboxaldehyde and a suitable two-carbon nucleophile. The reaction is proposed to proceed through an enamine intermediate, with the catalyst's chirality directing the facial selectivity of the electrophilic attack, thereby establishing the stereocenter. nih.gov This approach avoids the need for pre-formed enolates and often proceeds under mild conditions. nih.gov
Similarly, asymmetric Mannich reactions, which form C-N bonds, can be employed. Chiral catalysts, including BINOL-derived aldehydes or thiourea-based catalysts, can facilitate the addition of an amine component to a carbonyl compound, setting the stereochemistry of the resulting amino alcohol precursor. unibo.itnih.gov These methods are part of a broader trend in applying asymmetric organocatalysis to construct enantiopure molecules for pharmaceutical applications. unibo.it
Below is a table summarizing potential asymmetric catalytic approaches for key bond formations in the synthesis of this compound analogues.
| Reaction Type | Bond Formed | Catalyst Type | Key Features | Potential Precursors |
| Asymmetric Aldol | C-C | L-proline or its derivatives | Metal-free, proceeds via enamine intermediate, mild conditions. nih.gov | 4-methylthiazole-2-carboxaldehyde, Nitroethane |
| Asymmetric Mannich | C-N | Chiral Phosphoric Acids, Thioureas | Hydrogen-bond-directed catalysis, high enantioselectivity. unibo.it | 2-Acetyl-4-methylthiazole, Protected Amine |
| Asymmetric Hydrogenation | C-O (from C=O) | Chiral Ru- or Rh-complexes | High turnover numbers, excellent enantioselectivity for ketones. | 2-(Aminoacetyl)-4-methylthiazole |
Enzymatic or Biocatalytic Transformations for Enantiopurity
Biocatalysis provides a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure compounds. researchgate.net Enzymes operate under mild conditions, such as ambient temperature and pressure in aqueous media, and exhibit remarkable chemo-, regio-, and enantioselectivity. researchgate.netresearchgate.net
For the synthesis of chiral alcohols like this compound, ketoreductases (KREDs) are particularly effective. These enzymes catalyze the asymmetric reduction of a prochiral ketone precursor, such as 2-(aminoacetyl)-4-methylthiazole, to the corresponding (S)- or (R)-alcohol with typically high yields and excellent enantiomeric excess (e.e.). nih.gov Various microorganisms, including species of Candida, Pichia, and Saccharomyces, are known sources of KREDs capable of reducing substituted acetophenones. nih.gov The process often involves whole-cell biotransformations where cofactor regeneration (e.g., NADPH) is handled by the cell's metabolism. nih.gov
Another powerful biocatalytic tool is the use of transaminases (TAs) for the synthesis of chiral amines. dntb.gov.ua In a potential route, a transaminase could be used to directly aminate a ketone precursor, 1-(4-methylthiazol-2-yl)-2-hydroxyethan-1-one, to produce the final amino alcohol product with high enantiopurity. The maturation of biocatalysis has enabled the engineering of enzymes with high activity and stability for specific, non-natural substrates, making them viable for large-scale pharmaceutical manufacturing. researchgate.net
The following table presents examples of enzymatic transformations relevant to the synthesis of chiral amino alcohols.
| Enzyme Class | Transformation | Substrate Type | Typical Enantiomeric Excess (e.e.) | Advantages |
| Ketoreductase (KRED) | Asymmetric reduction of C=O to CH(OH) | Prochiral ketones | >99% nih.gov | High enantioselectivity, mild aqueous conditions. researchgate.net |
| Transaminase (TA) | Asymmetric amination of C=O to CH(NH₂) | Prochiral ketones | >99% researchgate.net | Direct route to chiral amines, eco-friendly. researchgate.netdntb.gov.ua |
| Lipase/Esterase | Kinetic resolution of racemic alcohols/esters | Racemic amino alcohol or its ester | Can approach >99% for one enantiomer | Wide availability of robust enzymes. |
Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for mechanistic studies, metabolic fate determination, and quantitative analysis by mass spectrometry. The synthesis of labeled this compound analogues involves the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule.
The strategy for isotopic labeling hinges on the use of a labeled precursor at an appropriate stage of the synthesis. For instance, to label the thiazole ring, one could employ ¹⁵N-labeled thiourea in the Hantzsch thiazole synthesis, a common method for constructing this heterocyclic core. nih.gov Labeling the ethanolamine side chain can be achieved by using ¹³C- or ²H-labeled building blocks. For example, starting with [1,2-¹³C₂]-bromoacetyl bromide would place the ¹³C labels in the carbon backbone of the side chain.
These labeled analogues are crucial for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conformation of the molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Site-directed stable isotope incorporation allows for the precise study of structure-function relationships without perturbing the biological system. mdpi.com
The table below outlines potential strategies for synthesizing isotopically labeled analogues.
| Isotope | Labeled Precursor | Position of Label in Final Molecule | Application |
| ¹⁵N | [¹⁵N]-Thiourea | Amino group on the thiazole ring | Mechanistic studies of enzymatic reactions, NMR. mdpi.com |
| ¹³C | [¹³C]-4-Methylthiazole | Thiazole ring carbons | NMR structural studies, metabolic tracing. nih.gov |
| ¹³C | [1,2-¹³C₂]-Bromoacetyl bromide | Ethanolamine backbone carbons | Elucidation of biosynthetic pathways, quantitative mass spectrometry. |
| ²H (D) | Deuterated solvents (e.g., D₂O) or reagents | Exchangeable protons (OH, NH₂) | Probing reaction mechanisms, altering metabolic profiles. nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. greenchemistry-toolkit.org The synthesis of thiazole derivatives, including this compound, has been a subject of such improvements.
Key green strategies focus on replacing hazardous reagents and solvents. nih.govresearchgate.net For example, many syntheses of 2-aminothiazoles have been adapted to use greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), or are performed under solvent-free conditions. bepls.com The use of microwave irradiation or ultrasonic-mediated synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. bepls.comresearchgate.netresearchgate.net
Catalysis is a cornerstone of green chemistry. The use of reusable catalysts, such as silica-supported acids, avoids the waste associated with stoichiometric reagents. bepls.com Biocatalysis, as discussed previously, is inherently green, utilizing renewable enzymes in aqueous media under mild conditions. mdpi.com One-pot, multi-component reactions, where several steps are combined without isolating intermediates, improve atom economy and reduce solvent use and waste generation. bepls.com These approaches collectively contribute to more sustainable and cost-effective production of this compound and related compounds. nih.gov
The following table compares conventional and green approaches for the synthesis of thiazole derivatives.
| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit |
| Safer Solvents | Volatile organic compounds (e.g., benzene (B151609), DMF) | Water, ethanol, PEG-400, deep eutectic solvents, or solvent-free. bepls.commdpi.com | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, ultrasonic activation. bepls.com | Drastically reduced reaction times and energy usage. |
| Catalysis | Stoichiometric reagents, hazardous acids (e.g., H₂SO₄) | Reusable solid catalysts, biocatalysts (enzymes). bepls.commdpi.com | Reduced waste, improved safety, high selectivity. |
| Atom Economy | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions. bepls.com | Fewer process steps, less solvent waste, higher throughput. |
| Renewable Feedstocks | Petroleum-based starting materials | Use of bio-based starting materials where possible. researchgate.net | Increased sustainability. |
Chemical Reactivity and Derivatization of 2 Amino 1 4 Methylthiazol 2 Yl Ethanol
Reactions Involving the Primary Amino Group
The primary amino group in 2-Amino-1-(4-methylthiazol-2-YL)ethanol is a key site for various chemical modifications, including acylation, alkylation, sulfonylation, and condensation reactions.
Acylation of the primary amino group can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, the reaction of 2-aminothiazole (B372263) derivatives with O-acetylsalicyloyl chloride under anhydrous conditions in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding N-acylated product. nih.gov However, such reactions can sometimes be complex, leading to mixtures of products, including bis-acylated derivatives. nih.gov A more controlled acylation can often be achieved by first protecting the amino group, for example, with a Boc group, followed by acylation and subsequent deprotection. nih.gov
Alkylation of the amino group can be performed using alkyl halides. For example, 2-aminothiazole can be alkylated with bromoethyl acetate (B1210297) in the presence of sodium bicarbonate to yield ethyl 2-(thiazol-2-ylamino)acetate. ekb.eg A general method for the N-alkylation of unprotected amino acids with alcohols has also been developed, which could be applicable to this compound. nih.gov This method is highly selective and produces water as the only byproduct. nih.gov Furthermore, regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols has been accomplished, suggesting a similar reactivity pattern for other 2-aminothiazole derivatives. rsc.org
Sulfonylation of 2-aminothiazoles is a common method for the synthesis of sulfonamide derivatives. The reaction is typically carried out by treating the 2-aminothiazole with a sulfonyl chloride in the presence of a base like sodium acetate. nih.govexcli.de This reaction is generally efficient and leads to the formation of N-(thiazol-2-yl)sulfonamides in good yields. nih.gov
Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions of 2-Aminothiazole Derivatives
| Reaction Type | Reactants | Reagents and Conditions | Product | Reference |
| Acylation | 2-amino-4-chlorothiazole, O-acetylsalicyloyl chloride | THF, Et3N, 0 °C–20 °C | N-(4-chlorothiazol-2-yl)-2-acetoxybenzamide | nih.gov |
| Alkylation | 2-aminothiazole, bromoethyl acetate | abs. ethanol (B145695), NaHCO3, reflux | ethyl 2-(thiazol-2-ylamino)acetate | ekb.eg |
| Sulfonylation | 2-aminothiazole, 4-fluorobenzenesulfonyl chloride | H2O, sodium acetate, 80-85 °C | 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |
Amide formation is a key reaction of the primary amino group. This can be achieved by reacting this compound with carboxylic acids or their derivatives. The direct condensation of a carboxylic acid and an amine can be facilitated by coupling agents. A variety of amide derivatives of 2-aminothiazoles have been synthesized and evaluated for their biological activities. nih.gov
Urethane formation , leading to carbamates, can be achieved by reacting the primary amino group with chloroformates or isocyanates. While specific examples for this compound are not detailed in the provided context, the general reactivity of primary amines suggests that this transformation is feasible.
Table 2: Amide Formation Reactions with 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Carboxylic Acid/Derivative | Coupling Method/Reagents | Product Type | Reference |
| 2-amino-5-bromothiazole | 3-(furan-2-yl)propanoic acid | Not specified | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |
| 2-amino-4-(2-pyridyl) thiazole (B1198619) | Mono-substituted carboxylic acids | EDCI-mediated coupling | N-(4-(2-pyridyl)thiazol-2-yl)amides | nih.gov |
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.netniscpr.res.inresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org
The formation of Schiff bases from 2-aminothiazole derivatives has been extensively studied. researchgate.netnih.gov For example, refluxing 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol yields the corresponding 2-arylideneamino-4-phenylthiazoles. mdpi.com Similarly, ethyl 2-aminothiazole-4-carboxylate reacts with different aldehydes and ketones to form a series of Schiff bases. nih.gov These reactions are often straightforward and proceed in good yields. The synthesis of Schiff bases of 2-amino benzothiazole (B30560) has also been reported using various catalysts. niscpr.res.in
Table 3: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Carbonyl Compound | Reaction Conditions | Product | Reference |
| 2-amino-4-phenylthiazole | Aromatic aldehydes | Ethanol, reflux | 2-arylideneamino-4-phenylthiazoles | mdpi.com |
| Ethyl 2-aminothiazole-4-carboxylate | Benzaldehyde | Not specified | Ethyl 2-(benzylideneamino)thiazole-4-carboxylate | nih.gov |
| 4-(2,4-diethoxyphenyl)thiazol-2-amine | 1H-indole-3-carboxaldehyde | Ethyl alcohol | (E)-N-((1H-indol-3-yl)methylene)-4-(2,4-diethoxyphenyl)thiazol-2-amine | nih.gov |
Transformations of the Hydroxyl Group
The secondary hydroxyl group on the ethanol side chain of this compound provides another site for chemical modification, although its reactivity can be influenced by the neighboring amino group.
Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acyl chlorides, or anhydrides, typically under acidic conditions or in the presence of a coupling agent. While direct esterification of the hydroxyl group in this compound may require protection of the more nucleophilic amino group, various methods for the esterification of amino acids with alcohols are well-established and could be adapted. nih.govgoogle.com For example, the use of trimethylchlorosilane in methanol (B129727) is an efficient system for the preparation of amino acid methyl esters. nih.gov
Etherification of the hydroxyl group to form ethers is also a possible transformation. This typically involves reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or other methods suitable for alcohol etherification. Selective etherification in the presence of the amino group would likely require a protection-deprotection strategy.
Selective Oxidation of the secondary hydroxyl group in this compound would yield the corresponding ketone. A variety of oxidizing agents are available for the selective oxidation of secondary alcohols to ketones. The choice of reagent would be critical to avoid over-oxidation or reaction with the amino group or the thiazole ring. Mild oxidation conditions would be necessary to achieve the desired transformation selectively.
Reduction of the hydroxyl group is a less common transformation but could be achieved through a two-step process involving conversion of the hydroxyl group into a good leaving group (e.g., a tosylate) followed by reduction with a suitable reducing agent like lithium aluminum hydride. Direct reduction of the hydroxyl group is generally not feasible under standard conditions.
Formation of Phosphate (B84403) and Sulfate (B86663) Esters
The secondary hydroxyl group in this compound is a key site for derivatization, allowing for the formation of phosphate and sulfate esters. These modifications are significant as they can alter the molecule's solubility, polarity, and biological activity.
Phosphate Ester Formation: Phosphorylation of the hydroxyl group can be achieved using various phosphorylating agents. A common method involves the use of phosphoryl chlorides, such as diphenylphosphoryl chloride or diethylphosphoryl chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270). To ensure regioselectivity and prevent reaction at the more nucleophilic amino group, the amine must first be protected. A standard protecting group, such as the tert-butoxycarbonyl (Boc) group, can be installed by reacting the parent compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Following protection, the hydroxyl group can be selectively phosphorylated. Subsequent removal of the protecting groups yields the desired phosphate monoester. Catalytic methods, employing catalysts like 2-aryl-4-(dimethylamino)pyridine-N-oxides, have been shown to facilitate the chemoselective phosphorylation of hydroxyl-containing amino acid derivatives, a strategy applicable to this substrate. nih.gov
Sulfate Ester Formation: Similarly, sulfation targets the hydroxyl group to form a sulfate ester. This transformation is typically accomplished using sulfur trioxide complexes, which are milder and more selective than reagents like chlorosulfonic acid. nih.gov The sulfur trioxide-pyridine (SO₃·py) or sulfur trioxide-trimethylamine (SO₃·NMe₃) complexes are frequently used in an aprotic solvent. nih.gov As with phosphorylation, prior protection of the amino group is crucial for achieving high regioselectivity. The protected amino alcohol is treated with the SO₃ complex, followed by a basic workup and deprotection to yield the final sulfate ester. nih.govnih.gov
| Reaction | Reagent(s) | Key Considerations |
| Phosphorylation | 1. Boc₂O (Protection)2. R₂POCl, Base3. Acid (Deprotection) | Amine protection is essential for regioselectivity. |
| Sulfation | 1. Boc₂O (Protection)2. SO₃·Pyridine or SO₃·NMe₃3. Base, then Acid | Amine protection prevents N-sulfamation (sulfation of the amine). |
Cyclization Reactions and Formation of Fused Ring Systems
The 2-amino group is a versatile handle for constructing fused heterocyclic systems, with imidazo[2,1-b]thiazoles being one of the most common products. nih.govnih.gov This is typically achieved through the Hantzsch thiazole synthesis principle, where the endocyclic nitrogen and the exocyclic amino group of the 2-aminothiazole moiety react with a 1,2-dielectrophilic species, such as an α-haloketone.
The reaction sequence involves an initial Sₙ2 reaction where the endocyclic, more nucleophilic ring nitrogen attacks the α-halocarbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the exocyclic 2-amino group on the carbonyl carbon, and subsequent dehydration to form the aromatic fused ring system. nih.gov The presence of the 1-hydroxyethyl substituent at the C2 position of the thiazole ring in this compound would result in the formation of a substituted imidazo[2,1-b]thiazole.
Furthermore, the amino and hydroxyl groups on the side chain can both participate in cyclization reactions with appropriate bifunctional reagents (e.g., phosgene, thiophosgene, 1,1'-carbonyldiimidazole), potentially leading to the formation of fused five- or six-membered rings incorporating the side chain, such as thiazolo-oxazines or thiazolo-imidazolidinones.
| Reagent Type | Fused System Formed |
| α-Haloketones | Imidazo[2,1-b]thiazoles |
| β-Ketoesters | Thiazolo[3,2-a]pyrimidines |
| Phosgene/CDI | Thiazolo-imidazolidinones |
Advanced Characterization and Computational Studies of 2 Amino 1 4 Methylthiazol 2 Yl Ethanol
High-Resolution Spectroscopic Analysis for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-Amino-1-(4-methylthiazol-2-YL)ethanol. These techniques provide detailed information on connectivity, molecular weight, functional groups, and three-dimensional arrangement.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of this compound by mapping out the connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the proton on the hydroxyl-bearing carbon (C1) and the protons on the adjacent amino-bearing carbon (C2). It would also reveal the coupling between the vinyl proton and the methyl protons on the thiazole (B1198619) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. columbia.edu This technique is highly sensitive and allows for the definitive assignment of each proton signal to its corresponding carbon signal. sdsu.educolumbia.edu For instance, the proton at the C5 position of the thiazole ring would show a cross-peak with the C5 carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is crucial for connecting different fragments of the molecule. For example, the protons of the ethanol (B145695) backbone (at C1 and C2) would show correlations to the C2 carbon of the thiazole ring, confirming the attachment point of the side chain. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Thiazole-C2 | - | ~168 | H1, H2 |
| Thiazole-C4 | - | ~150 | H5, CH₃ |
| Thiazole-C5 | ~6.8 | ~110 | Thiazole-C4, CH₃ |
| Thiazole-CH₃ | ~2.4 | ~17 | Thiazole-C4, Thiazole-C5 |
| Ethanol-C1 | ~5.0 | ~70 | Thiazole-C2, C2 |
| Ethanol-C2 | ~3.2 | ~55 | C1 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident determination of the elemental formula of the compound. This technique is critical for confirming the identity of a newly synthesized molecule and distinguishing it from isomers. For the target compound, the protonated molecule [M+H]⁺ would be observed.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₀N₂OS |
| Calculated Exact Mass [M] | 158.0514 |
| Calculated m/z for [M+H]⁺ | 159.0592 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These techniques are complementary and essential for confirming the presence of key structural features in this compound.
FT-IR Spectroscopy: In the FT-IR spectrum, characteristic absorption bands would confirm the presence of the O-H group (broad band ~3300 cm⁻¹), the N-H groups of the primary amine (two sharp bands ~3400-3200 cm⁻¹), C-H bonds (~3000-2800 cm⁻¹), and the C=N and C=C bonds within the thiazole ring (~1650-1450 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The C-S stretching vibrations within the thiazole ring, which can be weak in the IR spectrum, are often more prominent in the Raman spectrum, typically appearing in the 800-600 cm⁻¹ region. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | ~3300 (broad) |
| N-H (Amine) | Stretching | ~3400-3200 (two bands) |
| C-H (Aliphatic/Aromatic) | Stretching | ~3100-2850 |
| C=N (Thiazole) | Stretching | ~1640 |
| C=C (Thiazole) | Stretching | ~1550 |
| C-O (Alcohol) | Stretching | ~1050 |
| C-S (Thiazole) | Stretching | ~750-650 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique can provide accurate bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds involving the amino and hydroxyl groups, which are crucial for understanding the compound's physical properties. For related thiazole structures, intermolecular N—H···O and intramolecular O—H···N hydrogen bonds have been observed. researchgate.net
Table 4: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.9391 |
| b (Å) | 10.3967 |
| c (Å) | 14.2938 |
| V (ų) | 1922.86 |
| Z | 8 |
| Data is for the related compound 2-(2-Amino-5-methylthiazol-4-yl)phenol and is illustrative of the type of data obtained from X-ray crystallography. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
The presence of a stereocenter at the C1 position of the ethanol side chain makes this compound a chiral molecule. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov
CD spectroscopy would be essential for characterizing the enantiomers of this compound. An enantiomerically pure sample would produce a distinct CD spectrum, while its mirror image would produce a spectrum of equal magnitude but opposite sign. A racemic mixture (a 50:50 mix of both enantiomers) would be CD-silent. Therefore, this technique is a powerful tool for determining the absolute configuration and enantiomeric purity of chiral compounds like this compound. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental data, providing insights into the structure, stability, and electronic properties of this compound. Methods like Density Functional Theory (DFT) are frequently employed for these purposes. researchgate.net
Geometry Optimization: DFT calculations can predict the most stable three-dimensional conformation of the molecule by finding the geometry that corresponds to a minimum on the potential energy surface. mdpi.comsemanticscholar.org This provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Spectroscopic Prediction: Computational methods can simulate vibrational (IR and Raman) and NMR spectra. nih.govnih.gov Comparing these theoretical spectra with experimental ones aids in the assignment of complex spectral features.
Electronic Properties: Molecular modeling can be used to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and electronic transitions of the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 5: Typical Parameters Obtained from Computational Studies of Thiazole Derivatives
| Computational Method | Predicted Parameter | Significance |
| DFT (e.g., B3LYP/6-311++G) | Optimized Geometry | Predicts stable 3D structure, bond lengths, angles. mdpi.comsemanticscholar.org |
| DFT | Vibrational Frequencies | Aids in assignment of experimental IR/Raman spectra. researchgate.net |
| GIAO Method | NMR Chemical Shifts | Helps in the interpretation of ¹H and ¹³C NMR spectra. nih.gov |
| TD-DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic/nucleophilic attack. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 2-aminothiazole (B372263) derivatives. nih.govresearchgate.net These computational methods provide insights into optimized geometrical structures, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital (FMO) energies. nih.gov
Studies on aminothiazole-derived compounds employ DFT with functionals like B3LYP/6-31+G(d,p) to explore their electronic properties. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO helps in determining the charge transfer occurring within the molecule and signifies its bioactive nature. nih.govbohrium.com
MEP analysis is used to explore the electrostatic potential distribution within a molecule, identifying reactive sites susceptible to interactions with biological targets like enzyme amino acids. nih.gov Furthermore, theoretical calculations of vibrational frequencies and atomic charges in the ground state are determined using DFT to provide a comprehensive understanding of the molecule's characteristics. bohrium.com These computational approaches have been successfully used to correlate theoretical findings with experimental results for various 2-aminothiazole derivatives. researchgate.net
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Electronic structure analysis of aminothiazole derivatives. nih.govbohrium.com | Optimized geometry, vibrational frequencies, atomic charges. bohrium.com |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energy gaps. nih.gov | Prediction of intramolecular charge transfer and bioactivity. nih.govbohrium.com |
| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential to identify reactive sites. nih.gov | Understanding susceptibility to interactions with protein residues. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and stability of 2-aminothiazole derivatives when interacting with biological targets. nih.gov MD simulations provide a detailed view of how a protein-ligand complex behaves over time in a simulated physiological environment. acs.orgnih.gov
The process typically involves placing the docked complex into a solvated system, often using a specific water model like TIP3P, and applying a force field, such as Optimized Potentials for Liquid Simulations (OPLS), to govern the interactions between atoms. acs.org The system is then minimized and allowed to evolve over a set period, often nanoseconds, under controlled temperature and pressure (NPT ensemble). nih.gov
Throughout the simulation, various parameters are monitored to assess the stability of the complex. These include the root-mean-square deviation (RMSD) to track conformational changes, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to evaluate the persistence of key interactions. acs.orgnih.gov Such studies have been performed on 2-aminothiazole inhibitors to understand their binding mechanisms with targets like cyclin-dependent kinase 5 (CDK5) and Aurora kinases, revealing that stable binding is crucial for their inhibitory activity. nih.govnih.gov
Molecular Docking and Protein-Ligand Interaction Prediction (In silico)
In silico molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. asianpubs.orgnih.gov For 2-aminothiazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. researchgate.net
The procedure begins with obtaining the 3D structures of the target protein, typically from a repository like the Protein Data Bank (PDB), and the ligand, which can be drawn using chemical software. asianpubs.org The protein structure is prepared by removing water molecules and adding necessary charges, while the ligand's geometry is optimized. acs.orgasianpubs.org Software such as AutoDock and PyRx are commonly used to perform the docking calculations, which systematically explore various conformations of the ligand within the protein's active site. asianpubs.orgresearchgate.net
Studies on 2-aminothiazole derivatives have shown their potential to interact with various enzymes. For instance, they have been docked against oxidoreductase proteins (PDB IDs: 2CDU, 3NM8), where they exhibited binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org These simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site, which are essential for the ligand's biological activity. nih.govasianpubs.org
| Target Protein | PDB ID | Ligand Class | Binding Affinity Range (kcal/mol) | Reference |
| Tyrosinase Oxidoreductase | 3NM8 | 2-Aminothiazole derivatives | -3.62 to -6.64 | asianpubs.org |
| NADPH Oxidase | 2CDU | 2-Aminothiazole derivatives | Not specified | asianpubs.org |
| Aurora Kinase | 1MQ4 | 2-Aminothiazole derivatives | Up to -9.67 | acs.org |
| Rho6 Protein | N/A | Thiazole Conjugates | Not specified | nih.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 2-aminothiazole, QSAR studies are essential for predicting the biological activities of novel compounds and guiding the design of more potent molecules. acs.org
To develop a QSAR model, a dataset of compounds with known activities (e.g., pIC₅₀ values) is required. acs.org The three-dimensional structures of these molecules are used to calculate a wide range of molecular descriptors, which are numerical representations of their physicochemical properties. acs.org Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build an equation that links a selection of these descriptors to the observed activity. acs.orgnih.gov
The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques. researchgate.net A successful QSAR model can identify the key structural features that influence a compound's activity. For example, a QSAR study on 2-amino thiazole derivatives as Aurora kinase inhibitors identified descriptors related to atomic charges, volume, and electronegativity as significant contributors to their inhibitory action, providing crucial insights for lead optimization. researchgate.net
| QSAR Model Parameter | Description | Example Value (Model 2) |
| R² | Coefficient of determination for the training set. | 0.8902 |
| Q²loo | Leave-one-out cross-validation coefficient. | 0.7875 |
| R²ext | Coefficient of determination for the external test set. | 0.8734 |
| RMSEtr | Root Mean Square Error of the training set. | 0.3197 |
| RMSEext | Root Mean Square Error of the external test set. | 0.2596 |
Data sourced from a QSAR study on 2-amino thiazole derivatives. acs.org
2 Amino 1 4 Methylthiazol 2 Yl Ethanol As a Scaffold in Chemical Biology and Drug Discovery
Design Principles for Novel Thiazole-Based Pharmacophores and Lead Compounds
The design of novel pharmacophores based on the thiazole (B1198619) ring is a cornerstone of modern medicinal chemistry. globalresearchonline.net Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, is considered a "privileged scaffold" due to its presence in a wide array of biologically active natural and synthetic compounds. nih.govnih.gov Its exceptional chemical diversity allows it to interact with numerous biological targets. researchgate.net The design principles for creating new lead compounds from this scaffold hinge on several key properties of the thiazole moiety.
Firstly, the aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, provides a rigid, planar structure that can effectively position substituents for optimal interaction with target proteins. nih.gov This rigidity is crucial for enhancing target interactions. researchgate.net Secondly, the nitrogen and sulfur atoms within the ring are key points for molecular recognition; they can act as hydrogen bond acceptors, improving solubility and facilitating binding to biological targets. researchgate.net
Design strategies often involve modifying the thiazole ring at its various reactive positions to produce a diverse spectrum of therapeutic agents. nih.gov For instance, in the development of PI3K/mTOR dual inhibitors, a thiazole ring was intentionally retained to mimic the structure of the successful drug alpelisib, connecting it to a hydrophobic group via a hydrazone and a substituted phenyl ring to maintain the necessary pharmacophoric features. nih.gov This approach of using the thiazole core and strategically adding different functional groups allows for the fine-tuning of a compound's biological activity, leading to the identification of potent lead compounds for conditions ranging from cancer to infectious diseases. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular Level
SAR studies have shown that even minor modifications to the thiazole core can lead to significant changes in biological outcomes. nih.gov For example, in a series of thiazole derivatives developed as PI3K/mTOR dual inhibitors, the addition of specific substituents dramatically altered their cytotoxic potential. nih.gov A derivative with a 2-ethoxyphenol (B1204887) moiety and a 3-nitrophenyl ring showed a threefold higher activity compared to its unsubstituted counterpart. nih.gov Similarly, another derivative featuring a 3-chloro-4-nitrophenyl ring and a 4-chlorophenyl ring also exhibited a potent cytotoxic effect, again being three times more active than its unsubstituted version. nih.gov These findings highlight the critical role of substituent choice and position in determining the compound's efficacy. Such studies are essential for the rational design of new drugs, allowing chemists to build upon existing knowledge to create more effective therapeutic agents. excli.denih.gov
Influence of Amino and Hydroxyl Substitutions on Target Interactions
The amino (-NH2) and hydroxyl (-OH) groups are critical functional moieties on the 2-Amino-1-(4-methylthiazol-2-YL)ethanol scaffold. Their ability to participate in hydrogen bonding is a key determinant of how these molecules interact with their biological targets. researchgate.net These groups can act as both hydrogen bond donors and acceptors, forming strong, directional interactions with amino acid residues in the active sites of proteins and enzymes. researchgate.netresearchgate.net
The precise positioning of these groups is vital for molecular recognition. The ethanolamine (B43304) side chain, containing both the amino and hydroxyl groups, provides flexibility and multiple points of interaction. This allows the molecule to adopt a conformation that is complementary to the binding site of its target. The interplay between these functional groups and the target protein can stabilize the ligand-protein complex, which is a prerequisite for biological activity. researchgate.net Altering or replacing these groups often leads to a significant loss of potency, underscoring their importance in the pharmacophore. researchgate.net
Role of the Thiazole Moiety in Molecular Recognition
The thiazole moiety itself is far from being a passive carrier for the active functional groups; it plays an active and crucial role in molecular recognition. researchgate.net The aromatic system of the ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. nih.gov
Furthermore, the heteroatoms within the ring are pivotal. The nitrogen atom at position 3 and the sulfur atom at position 1 are electron-rich and can serve as hydrogen bond acceptors, forming key interactions that anchor the ligand to its target. nih.govresearchgate.net The rigidity and planarity of the thiazole ring help to reduce the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding and thus a higher binding affinity. researchgate.net This combination of electronic properties and structural rigidity makes the thiazole ring an indispensable component for facilitating molecular recognition and achieving high-potency biological activity. nih.govnih.gov
Applications as a Building Block in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules in a short period. nih.gov this compound is an excellent building block for creating such combinatorial libraries due to its inherent structural features. nih.gov The presence of reactive functional groups—specifically the primary amine and the hydroxyl group—provides convenient handles for chemical modification. researchgate.net
These reactive sites allow for the systematic and repetitive attachment of a wide variety of other "building blocks" through well-established chemical reactions. nih.gov For example, the amino group can be acylated or alkylated, while the hydroxyl group can be esterified or etherified. By using a diverse set of reactants in a parallel synthesis format, a vast library of compounds based on the this compound core can be rapidly generated. nih.gov These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities, significantly accelerating the initial stages of drug discovery. researchgate.netnih.gov
Ligand Design and Optimization Strategies (Theoretical and Synthetic Approaches)
The design and optimization of ligands based on the this compound scaffold employ a combination of theoretical and synthetic strategies to enhance potency and selectivity. rsc.org
Theoretical Approaches: Computer-aided drug design (CADD) plays a significant role in the optimization process. frontiersin.org Molecular docking simulations are used to predict how different derivatives will bind to the active site of a target protein. nih.gov These simulations provide insights into the binding mode and key interactions, helping to explain experimental results and guide the design of new, more potent compounds. rsc.org Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical correlation between the chemical structure of the compounds and their biological activity, further aiding in the rational design of new derivatives. excli.de
Synthetic Approaches: Guided by theoretical predictions and initial screening results, medicinal chemists synthesize new analogs. nih.gov These synthetic efforts often focus on exploring different substituents on the thiazole ring and modifying the side chains to improve target affinity and pharmacokinetic properties. researchgate.net For instance, a hybridization strategy was used to design novel benzo[d]thiazol derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and has been successfully applied to optimize ligands built around the thiazole core. nih.govrsc.org
Bioisosteric Replacements and Analog Design around the this compound Core
The thoughtful deployment of a bioisostere can modulate properties like lipophilicity, polarity, and pKa. nih.gov For example, the thiazole ring itself can be a subject of bioisosteric replacement. In one study, researchers compared 2-aminothiazoles with their 2-aminooxazole counterparts, where the sulfur atom of the thiazole is replaced by oxygen. nih.gov This change was investigated to see if it could improve properties like metabolic stability, as the sulfur atom can be prone to oxidation. nih.gov Such replacements can lead to analogs with improved drug-like properties. Other common bioisosteric replacements might involve swapping a phenyl ring for a different heteroaromatic ring like a pyridine (B92270) or thiophene, or replacing a functional group like a carboxylic acid with a tetrazole to alter acidity and cell permeability. nih.govnih.gov This strategy allows for fine-tuning of the molecule's characteristics to create a more effective and safer drug candidate.
Mechanistic Investigations of Biological Activity Molecular Level, in Vitro/in Silico Focus
Exploration of Potential Molecular Targets (e.g., enzymes, receptors, ion channels)
The 2-aminothiazole (B372263) scaffold has been identified as a key component in compounds targeting a diverse range of proteins crucial to various disease processes. These targets include enzymes, receptors, and other proteins involved in cellular signaling and proliferation.
Enzymes:
Kinases: Numerous 2-aminothiazole derivatives have been developed as kinase inhibitors, which are critical regulators of cell signaling. For instance, derivatives have been designed to target Checkpoint Kinase 1 (CHK1), a key enzyme in DNA damage response. nih.gov
Cholinesterases: This class of compounds has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for Alzheimer's disease. nih.gov
Carbonic Anhydrases (CAs): Inhibition of human carbonic anhydrase (hCA) isoforms I and II has been demonstrated with 2-aminothiazole derivatives. nih.gov
Other Enzymes: Other enzyme targets for this class of compounds include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), β-secretase (BACE1), and dihydrofolate reductase (DHFR). mdpi.comnih.govresearchgate.net
Receptors:
Androgen Receptor (AR): Substituted N-(thiazol-2-yl) derivatives have been investigated as potent antagonists of the androgen receptor, a key target in prostate cancer therapy. acs.org
Other Proteins:
Karyopherin beta 1 (KPNB1): This is a transport protein that has been identified as a target for certain 2-aminothiazole compounds with anticancer activity. mdpi.com
The table below summarizes potential molecular targets for the 2-aminothiazole class, suggesting plausible areas of investigation for 2-Amino-1-(4-methylthiazol-2-YL)ethanol.
| Target Class | Specific Target Example | Associated Disease/Process |
| Enzymes | Checkpoint Kinase 1 (CHK1) | Cancer |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | |
| Carbonic Anhydrase I & II | Glaucoma, Epilepsy | |
| 11β-HSD1 | Metabolic Syndrome | |
| β-secretase (BACE1) | Alzheimer's Disease | |
| Receptors | Androgen Receptor (AR) | Prostate Cancer |
| Transport Proteins | Karyopherin beta 1 (KPNB1) | Cancer |
In Vitro Enzymatic Assays and Binding Studies (Focus on mechanism, not efficacy)
To understand how 2-aminothiazole derivatives interact with their enzymatic targets at a molecular level, in vitro assays are essential. These studies can determine the inhibition constant (Ki), which reflects the potency of the inhibitor, and provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).
For example, a study on a series of 2-aminothiazole derivatives investigated their inhibitory effects on cholinesterases and carbonic anhydrases. nih.gov The results demonstrated potent inhibition, with Ki values in the nanomolar to micromolar range. This type of assay is crucial for establishing a direct interaction between a compound and its purified target enzyme, independent of cellular factors.
The following table presents inhibition data for selected 2-aminothiazole derivatives against various enzymes, illustrating the type of data generated in these studies. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 µM |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 µM |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 µM |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 µM |
Cell-Based Assays for Target Engagement (Focus on molecular/cellular processes)
While in vitro enzyme assays confirm interaction with a purified protein, cell-based assays are necessary to verify that the compound can enter a cell and engage its intended target in a physiological context. revvity.co.jp These assays typically measure a cellular process that is directly modulated by the target.
For 2-aminothiazole derivatives developed as anticancer agents, antiproliferative assays are commonly used. For example, a novel N-(thiazol-2-yl)-furanamide derivative (C13) was evaluated for its ability to inhibit the growth of various prostate cancer cell lines that are dependent on the androgen receptor (AR). The compound demonstrated potent inhibition of cell growth, with IC50 values (the concentration required to inhibit growth by 50%) in the micromolar range, indicating successful target engagement in a cellular environment. acs.org
Below is a table summarizing the antiproliferative activity of compound C13 against different prostate cancer cell lines. acs.org
| Cell Line | Description | IC50 of Compound C13 |
| C4-2B | Metastatic castration-resistant | 3.86 µM |
| VCaP | AR-amplified, vertebral metastasis-derived | 5.72 µM |
Elucidation of Signaling Pathways and Downstream Molecular Effects
Once target engagement is confirmed in cells, the next step is to investigate the downstream consequences on cellular signaling pathways. This helps to build a complete picture of the compound's mechanism of action.
For a kinase inhibitor, this could involve using techniques like Western blotting to measure the phosphorylation status of the kinase's substrate proteins. A reduction in phosphorylation following treatment with the compound would confirm that the enzyme's activity is inhibited, leading to downstream effects. revvity.co.jp
In the case of an androgen receptor (AR) antagonist, researchers might investigate the expression levels of AR-regulated genes using methods like quantitative PCR (qPCR). An effective antagonist would be expected to decrease the transcription of these genes. Furthermore, studies could assess the ability of the compound to inhibit the translocation of the AR from the cytoplasm to the nucleus, a critical step in its signaling cascade.
Structure-Based Drug Design (SBDD) and Ligand Efficiency Studies
Structure-based drug design (SBDD) is a powerful approach used to optimize the interaction between a compound and its target protein. This process often relies on high-resolution structural information from techniques like X-ray crystallography or on computational methods like molecular docking.
For the 2-aminothiazole class, SBDD has been used to improve the potency and selectivity of CHK1 inhibitors. nih.gov An X-ray crystal structure of a derivative bound to the CHK1 protein revealed a specific 'U-shaped' conformation and highlighted key hydrogen bonds and hydrophobic interactions within the ATP-binding site. This information is invaluable for designing new analogs with improved binding affinity. nih.gov
Molecular docking simulations are also widely used to predict the binding poses and estimate the binding affinity of compounds to their targets. In a study of 2-aminothiazole derivatives targeting cholinesterases and carbonic anhydrases, docking analysis provided estimated binding energies that correlated with the experimentally observed inhibitory potency. nih.gov
Ligand Efficiency (LE) is a key metric used in drug discovery to assess the quality of a compound's binding. It relates the binding energy of a molecule to its size (typically the number of non-hydrogen atoms). nih.gov The goal is to identify smaller molecules that bind with high efficiency, as these often have more favorable properties for development into drugs. SBDD and ligand efficiency studies are integral to refining lead compounds, such as those based on the 2-aminothiazole scaffold, into clinical candidates.
The following table shows results from a molecular docking study of a 2-aminothiazole derivative against several enzymes, providing insights into its potential binding affinity. nih.gov
| Target Enzyme | Estimated Binding Energy (kcal/mol) |
| hCA I | -6.75 |
| hCA II | -7.61 |
| AChE | -7.86 |
| BChE | -7.96 |
Advanced Analytical Methodologies for Research Applications of 2 Amino 1 4 Methylthiazol 2 Yl Ethanol
Chromatographic Separation Techniques for Purity and Isomeric Analysis in Research Settings
Chromatography is the cornerstone of separation science, providing powerful tools for the analysis of complex mixtures, the assessment of compound purity, and the resolution of stereoisomers. For 2-Amino-1-(4-methylthiazol-2-YL)ethanol, a multi-faceted approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography is essential for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its moderate polarity.
Research on analogous aminothiazole structures has demonstrated the efficacy of C18 stationary phases for achieving sharp, symmetrical peaks. An isocratic elution method, which uses a constant mobile phase composition, is often sufficient for purity analysis, providing robust and reproducible results. The mobile phase typically consists of an aqueous buffer, such as dilute orthophosphoric acid, and an organic modifier like acetonitrile (B52724). The acidic component ensures that the primary amine is protonated, leading to consistent retention behavior and improved peak shape.
Detection is most commonly achieved using an Ultraviolet (UV) detector. The thiazole (B1198619) ring in the molecule contains a chromophore that absorbs UV light, with studies on similar compounds indicating a strong absorbance maximum around 272 nm. This allows for sensitive detection and quantification. For higher specificity, a Photodiode Array (PDA) detector can be used, which collects the entire UV-Vis spectrum for the analyte peak, aiding in peak identification and purity assessment.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Phenomenex® Luna C18, 50 mm x 4.6 mm, 5 µm) | Provides good retention and selectivity for moderately polar compounds. |
| Mobile Phase | Isocratic: 55% 0.1% v/v Orthophosphoric Acid in Water : 45% Acetonitrile | Simple, robust, and provides consistent retention times. Acid suppresses silanol (B1196071) interactions and ensures amine protonation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Detection | UV at 272 nm | Corresponds to the absorbance maximum of the thiazole chromophore, ensuring high sensitivity. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Controlling temperature ensures run-to-run reproducibility of retention times. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and detector sensitivity. |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of polar primary amine (-NH2) and hydroxyl (-OH) groups makes the compound non-volatile and prone to thermal degradation in the high-temperature environment of the GC injector and column. These functional groups also cause poor chromatographic performance, such as severe peak tailing, due to interactions with the stationary phase.
To overcome these limitations, chemical derivatization is required. This process involves converting the polar functional groups into less polar, more volatile, and more thermally stable moieties. Silylation is the most common derivatization technique for compounds containing active hydrogens, such as amines and alcohols. thermofisher.comnih.govlibretexts.org A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), reacts with the -NH2 and -OH groups to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com
The resulting bis-TMS derivative is significantly more volatile and stable, allowing for successful elution and separation on a standard non-polar or mid-polar GC column, such as one with a 5% phenyl methylpolysiloxane stationary phase. Detection can be accomplished with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive structural confirmation.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Derivatization Reagent | MSTFA or BSTFA in an aprotic solvent (e.g., acetonitrile) | Reacts with both -OH and -NH2 groups to form a volatile TMS-derivative. |
| Reaction Conditions | 60-80 °C for 30-60 minutes | Ensures complete derivatization of the analyte. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Standard non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) | Inert carrier gas for sample transport through the column. |
| Temperature Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | A temperature gradient is used to elute the derivatized compound with good peak shape. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivative without degradation. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for structural confirmation. |
The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical in asymmetric synthesis research. Chiral HPLC is the most powerful and widely used technique for this purpose. phenomenex.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, polysaccharide-based CSPs are highly effective. researchgate.netnih.govnih.gov Columns such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) are excellent candidates. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Separations are typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a polar modifier, usually an alcohol such as 2-propanol or ethanol (B145695). researchgate.net The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing the separation (selectivity and resolution).
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | Chiralcel® OD-H or Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSPs known for broad applicability to chiral amino alcohols. |
| Mobile Phase | Isocratic: Hexane / 2-Propanol (e.g., 90:10 v/v) | Normal-phase mode. The alcohol percentage is adjusted to optimize resolution and retention. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution. |
| Detection | UV at 272 nm | The thiazole chromophore allows for sensitive detection. |
| Column Temperature | 25 °C | Lower temperatures often enhance chiral recognition and improve separation. |
Advanced Spectrometric Techniques for Quantitative Analysis in Research Matrices
While chromatography separates components, mass spectrometry provides the high sensitivity and specificity needed for quantification at low concentrations and for structural elucidation, particularly in complex biological or environmental research samples.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds in complex matrices like plasma, urine, or tissue homogenates. Its exceptional sensitivity and selectivity allow for the detection and measurement of analytes at nanogram per milliliter (ng/mL) concentrations or lower.
For analysis of this compound, a method would involve sample preparation to remove interfering matrix components, typically through protein precipitation with an organic solvent like acetonitrile or methanol (B129727). An internal standard, ideally a stable isotope-labeled version of the analyte, is added before preparation to correct for matrix effects and variations in extraction recovery.
The chromatographic separation is similar to that used for HPLC-UV but is optimized for compatibility with the mass spectrometer. Mobile phases often use volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]+) of the analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for one or more specific, high-intensity fragment ions. This dual mass filtering provides extremely high selectivity, minimizing interference from co-eluting matrix components.
This technique is also invaluable for metabolite identification. In this application, the mass spectrometer is used to search for predicted metabolic products (e.g., from oxidation, glucuronidation, or sulfation) and to acquire full scan MS/MS spectra of potential metabolites to elucidate their structures.
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile (containing internal standard). |
| LC Column | Reversed-Phase C18 (e.g., Waters Xterra RP® C18, 150 mm x 4.6 mm, 5 µm). |
| Mobile Phase | Isocratic: 85% (5 mM Ammonium Formate with 0.1% Formic Acid) : 15% (Acetonitrile/Methanol 95:5 v/v). |
| Flow Rate | 1.0 mL/min. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM). |
| Hypothetical MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (specific fragment). |
| Validation Parameter | Typical Result/Finding |
|---|---|
| Linearity Range | 1.25 - 1250 ng/mL in rat plasma. |
| Intra-day Precision (% CV) | 1.35% to 7.62%. |
| Intra-day Accuracy (% RE) | -4.40% to 1.33%. |
| Lower Limit of Quantification (LLOQ) | 1.22 ng/mL. |
Electrochemical Methods for Detection and Reaction Monitoring in Synthetic Research
Electrochemical methods offer a distinct set of tools for analyzing redox-active molecules and for real-time monitoring of chemical reactions. The thiazole moiety and the primary amine in this compound can be electrochemically active, making these techniques applicable.
In synthetic research, electrochemical methods can provide valuable insights into reaction mechanisms and kinetics. Cyclic Voltammetry (CV) is a powerful technique for probing the redox properties of a molecule. numberanalytics.com By scanning the potential at an electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the analyte. This information can be used to understand the electronic properties of the molecule and to develop methods for reaction monitoring.
For example, during the synthesis of 2-aminothiazoles, which can be achieved via electrochemical methods, monitoring the reaction progress is crucial. nih.govresearchgate.net Techniques like amperometry (measuring current at a fixed potential) can be used to track the consumption of a reactant or the formation of the product in real-time, provided they have distinct redox potentials. This allows for precise determination of the reaction endpoint and optimization of reaction conditions such as current density and temperature. Furthermore, capillary electrophoresis coupled with amperometric detection has been successfully used for the analysis of other 2-aminothiazole (B372263) compounds, demonstrating the utility of electrochemical detection for this class of molecules.
Future Directions and Emerging Research Avenues for Thiazole Amino Alcohols
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of thiazole-based therapeutics. mdpi.comijettjournal.org These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties, thereby accelerating the entire process. mdpi.comjsr.org
ML models, including graph neural networks, can be trained on existing data of thiazole (B1198619) derivatives to predict various crucial properties such as efficacy, metabolism, and potential toxicity for new, unsynthesized compounds. mdpi.comastrazeneca.com This predictive power allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources. ijettjournal.org For instance, ML algorithms have been developed to specifically predict urease inhibitors among novel thiazole derivatives by analyzing key physicochemical properties. researchgate.net This approach enables the rapid and effective screening of virtual libraries of thiazole amino alcohols like 2-Amino-1-(4-methylthiazol-2-yl)ethanol, identifying derivatives with enhanced target specificity and improved pharmacokinetic profiles. By leveraging AI, researchers can navigate the vast chemical space of possible thiazole derivatives to uncover new therapeutic leads more efficiently. mdpi.com
Table 1: Applications of AI/ML in Thiazole Amino Alcohol Drug Discovery
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Rapidly screening large virtual libraries of thiazole derivatives against biological targets. | Identification of novel hit compounds with desired activity. |
| Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early deselection of candidates with poor drug-like properties. |
| De Novo Design | Generating novel thiazole amino alcohol structures with optimized properties. | Discovery of unique chemical scaffolds with improved efficacy. |
| QSAR Modeling | Developing Quantitative Structure-Activity Relationship models to guide lead optimization. | Rational design of more potent and selective analogues. |
Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Advances in synthetic organic chemistry are providing more efficient, sustainable, and versatile ways to construct the thiazole core and its derivatives. bepls.com
Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. For the synthesis of thiazoles, flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and scalability. figshare.comresearchgate.net The synthesis of thiazoles and related heterocycles has been successfully demonstrated using flow reactors, often leading to higher yields and purity in shorter reaction times compared to traditional batch methods. researchgate.netuc.pt This methodology is particularly suited for the multi-step synthesis of complex molecules derived from this compound.
Photoredox Catalysis: This emerging field utilizes visible light to initiate powerful chemical transformations under mild conditions. charlotte.edu It has been successfully applied to the synthesis of thiazoles and benzothiazoles through novel bond-forming strategies, such as the conversion of thiophenols and nitriles. rsc.orgresearchgate.net These light-driven methods often avoid the need for harsh reagents or high temperatures, making them a greener alternative for synthesizing functionalized thiazole amino alcohols. researchgate.netorganic-chemistry.org Photoredox catalysis enables unique chemical reactions that are often difficult to achieve with conventional methods, opening up new possibilities for creating diverse libraries of thiazole derivatives for biological screening. organic-chemistry.orgchemistryworld.com
Development of Advanced Probes and Imaging Agents for Molecular Studies
The unique photophysical properties of certain thiazole derivatives make them excellent candidates for the development of molecular probes and imaging agents. Thiazole Orange (TO), for example, is a well-known dye that exhibits a significant increase in fluorescence upon binding to nucleic acids like DNA and RNA. mdpi.comnih.govelsevierpure.com This "turn-on" fluorescence makes it a powerful tool for visualizing and quantifying biomolecules in biological systems. elsevierpure.com
Building on this principle, researchers are designing novel thiazole-based probes for specific biological targets. For instance, a benzo[d]thiazole-based fluorescent probe was developed for the highly sensitive and selective imaging of cysteine in living cells and zebrafish. rsc.orgresearchgate.net By functionalizing the this compound scaffold with appropriate fluorophores and targeting moieties, it is theoretically possible to create advanced probes for studying specific cellular processes, tracking disease progression, or monitoring drug distribution in real-time. These imaging agents could provide invaluable insights into the mechanism of action of thiazole-based drugs and their interactions within a biological environment. mdpi.com
Exploration in New Therapeutic Areas Based on Mechanistic Insights
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide array of biological activities. mdpi.comresearchgate.netnih.gov Thiazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. mdpi.comjetir.orgnih.govscholarsresearchlibrary.com
Future research will focus on leveraging a deeper understanding of the molecular mechanisms behind these activities to explore new therapeutic applications. For example, specific thiazole derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as those involving Akt and B-RAF enzymes. biruni.edu.trmdpi.com By elucidating how the structure of thiazole amino alcohols like this compound influences their interaction with specific biological targets, researchers can rationally design next-generation compounds for diseases that currently have limited treatment options. acs.org This includes targeting challenging cancers like triple-negative breast cancer and exploring novel applications in areas such as neurodegenerative diseases and metabolic disorders. acs.org
Table 2: Established and Emerging Therapeutic Areas for Thiazole Derivatives
| Therapeutic Area | Mechanism/Target Example | Reference |
|---|---|---|
| Oncology | Tyrosine kinase inhibition (e.g., Dasatinib), Microtubule stabilization | nih.govmdpi.com |
| Infectious Diseases | Antimicrobial, Antifungal, Antiviral (e.g., Ritonavir) | mdpi.comnih.gov |
| Inflammatory Diseases | Anti-inflammatory agents (e.g., Meloxicam) | nih.gov |
| Neurological Disorders | Neuroprotective agents | scholarsresearchlibrary.com |
| Metabolic Diseases | Antidiabetic agents | scholarsresearchlibrary.com |
Design of Bioconjugates and Targeted Delivery Systems (Theoretical and Design Aspects)
A significant future direction lies in the design of bioconjugates and targeted delivery systems to enhance the efficacy and reduce the side effects of thiazole-based drugs. nih.gov This involves chemically linking a potent thiazole amino alcohol to a targeting moiety, such as an antibody or a small molecule like folic acid, that can specifically recognize and bind to receptors overexpressed on diseased cells. nih.gov
This strategy ensures that the therapeutic agent is delivered preferentially to its site of action, increasing its local concentration and minimizing exposure to healthy tissues. researchgate.net A folate-conjugated Thiazole Orange derivative has been synthesized and shown to selectively target tumors that overexpress the folate receptor in preclinical imaging studies. nih.gov Applying this theoretical framework, this compound could be conjugated to various targeting ligands to create highly specific therapies. The design of such systems involves careful consideration of the linker chemistry, the choice of targeting agent, and the release mechanism of the drug, representing a sophisticated approach to creating the next generation of precision medicines. biruni.edu.trnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Amino-1-(4-methylthiazol-2-YL)ethanol?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For instance, reacting 4-methylthiazol-2-amine with ethylene oxide under an inert atmosphere (e.g., nitrogen) at controlled temperatures (50–80°C) can yield the target ethanol derivative. Purification involves recrystallization from ethanol or methanol, followed by column chromatography to isolate the product . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to ethylene oxide) minimizes unreacted starting materials.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., –NH at δ 2.5–3.5 ppm, thiazole protons at δ 6.5–7.5 ppm) and confirm regiochemistry. Coupling patterns distinguish between thiazole and ethanol moieties .
- IR Spectroscopy : Peaks at 3300–3500 cm (N–H stretch) and 1050–1150 cm (C–O stretch) validate structure.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 187.08) and fragmentation patterns .
Q. What are the primary chemical reactions exhibited by this compound?
- Answer : The compound undergoes:
- Oxidation : The hydroxyl group can be oxidized to a ketone using mild oxidizing agents like PCC (pyridinium chlorochromate) in dichloromethane .
- Substitution : The amino group participates in nucleophilic substitutions with acyl chlorides or alkyl halides to form amides or secondary amines .
- Complexation : The thiazole nitrogen and ethanol oxygen can act as ligands for transition metals (e.g., Cu), useful in catalysis .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity when scaling up this compound production?
- Answer : Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction removal via distillation .
- Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing side products like dimerized amines .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .
Q. How should conflicting biological activity data for this compound across assays be resolved?
- Answer : Contradictions often arise from assay-specific variables:
- Cell Line Variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
- Concentration Gradients : Use dose-response curves (IC values) to differentiate true activity from artifacts .
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility across replicates .
Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., cytochrome P450) by simulating ligand-receptor interactions. Prioritize poses with lowest Gibbs free energy (ΔG) .
- MD Simulations : GROMACS or AMBER assess stability of protein-ligand complexes over 100-ns trajectories, identifying key residues (e.g., His304 in CYP3A4) .
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data for lead optimization .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Answer : Challenges include:
- Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .
- Crystal Twinning : Use SHELXL for data refinement; apply TWINLAW to deconvolute overlapping reflections .
- Hydrogen Bonding : Co-crystallize with carboxylic acids (e.g., succinic acid) to stabilize lattice via –NHO interactions .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 60–70°C | |
| Solvent | Ethanol/Water (3:1 v/v) | |
| Catalyst | None (base-free conditions) | |
| Purification Method | Column Chromatography (SiO) |
Table 2 : Biological Assays for Activity Screening
| Assay Type | Target | Key Metrics | Reference |
|---|---|---|---|
| Antimicrobial | E. coli (Gram-negative) | MIC (µg/mL) | |
| Anticancer | MCF-7 Breast Cancer Cells | IC (µM) | |
| Enzyme Inhibition | Acetylcholinesterase | % Inhibition at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
